molecular formula C7H17Cl2N3O B8176754 N,N-Dimethylpiperazine-2-carboxamide 2HCl

N,N-Dimethylpiperazine-2-carboxamide 2HCl

Cat. No.: B8176754
M. Wt: 230.13 g/mol
InChI Key: PFWBYICXFAMIED-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperazine-2-carboxamide 2HCl is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.13 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N,N-dimethylpiperazine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c1-10(2)7(11)6-5-8-3-4-9-6;;/h6,8-9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWBYICXFAMIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Piperazine Ring System in Heterocyclic Chemistry

A heterocyclic compound is a cyclic structure that contains atoms of at least two different elements as members of its ring. wikipedia.org Within this vast class of molecules, the piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite (1 and 4) positions, has emerged as a "privileged scaffold" in medicinal chemistry. nih.govthieme-connect.com This designation is not arbitrary; it reflects the recurrent appearance of the piperazine core in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov In fact, among drugs approved by the U.S. Food and Drug Administration, piperazine is the third most common nitrogen-containing heterocyclic structure. researchgate.net

The significance of the piperazine scaffold stems from a combination of its unique physicochemical and structural properties. nih.gov Its two nitrogen atoms provide sites for chemical modification, allowing chemists to attach different functional groups to modulate properties like solubility, basicity, and biological target interaction. nih.govtandfonline.com These nitrogen atoms can participate in hydrogen bonding and can be protonated, which often plays a crucial role in how a molecule binds to a biological target, such as a protein or receptor. researchgate.net The conformational flexibility of the piperazine ring also allows it to present its appended chemical groups in various spatial arrangements, which can be optimized for enhanced interaction with biological receptors. tandfonline.com This versatility has led to the incorporation of the piperazine moiety into compounds developed for a wide array of research areas, including oncology, and neurology. nih.govnih.gov

The Piperazine 2 Carboxamide Motif: Structural Uniqueness and Research Relevance

Narrowing our focus from the general piperazine (B1678402) ring, we arrive at the more specific piperazine-2-carboxamide (B1304950) motif. This structural arrangement features a carboxamide group (a functional group containing a carbonyl group linked to a nitrogen atom) attached to the carbon atom at the '2' position of the piperazine ring, adjacent to one of the ring's nitrogen atoms.

The placement of the carboxamide group at this specific position introduces distinct structural and electronic features. It creates a chiral center at the C2 position, meaning the motif can exist in different stereoisomeric forms (R and S enantiomers). This is highly relevant in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. Furthermore, the proximity of the amide group to the ring nitrogen atoms influences the molecule's electronic distribution and potential for intramolecular and intermolecular interactions. Research into related structures, such as piperidine-2-carboxamides, has highlighted the importance of this arrangement. For instance, derivatives like (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide are recognized as significant metabolites of anesthetic agents, underscoring the biological relevance of the 2-carboxamide (B11827560) substitution pattern. chemicalbook.com

The amide linker itself is a key feature. Studies on various heterocyclic compounds have shown that linking moieties, including amides, to a piperazine ring can be crucial for maintaining high affinity and selectivity for specific biological targets, such as dopamine (B1211576) receptors. nih.gov The amide group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), providing multiple points of interaction. This makes the piperazine-2-carboxamide motif a versatile building block for creating libraries of compounds for screening in drug discovery programs.

N,n Dimethylpiperazine 2 Carboxamide Dihydrochloride: a Key Chemical Entity and Its Academic Context

Precursor Synthesis Strategies for Piperazine-2-carboxamide Derivatives

The synthesis of the core piperazine-2-carboxamide structure is a critical first step, and various strategies have been developed to access this key intermediate. A common and efficient approach begins with pyrazine (B50134) derivatives. For instance, piperazine-2-carboxamide can be prepared via a two-step sequence starting from pyrazine-2-carbonitrile. nih.govresearchgate.net This process involves the hydration of the nitrile group to a primary amide, followed by the hydrogenation of the pyrazine ring to the desired piperazine. researchgate.netresearchgate.net

Another versatile strategy involves the use of piperazine-2-carboxylic acid as the starting precursor. 5z.com This acid can be suitably protected at one or both nitrogen atoms before subsequent modification. For example, protection strategies using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups are common to allow for selective reactions at the carboxylic acid moiety or the piperazine nitrogens. 5z.com A process for preparing piperazine carboxamides has been developed starting from N-acylated piperazine carboxylic acid, which is converted to an anhydride (B1165640) and then reacted with an amine component. google.com

More advanced methods have focused on constructing the piperazine ring itself. A concise synthetic route to produce 2,3-substituted piperazine acetic acid esters has been reported, starting from optically pure amino acids which are converted into 1,2-diamines. nih.gov These diamines then undergo annulation to form the piperazine core, providing access to chiral derivatives that would be difficult to synthesize otherwise. nih.gov

Starting MaterialKey Transformation(s)Precursor ObtainedReference(s)
Pyrazine-2-carbonitrile1. Nitrile hydration2. Pyrazine ring hydrogenationPiperazine-2-carboxamide nih.gov, researchgate.net
Piperazine-2-carboxylic acidN-protection (e.g., Boc, Alloc, Fmoc)Protected piperazine-2-carboxylic acid 5z.com
Amino acidsConversion to 1,2-diamines, followed by ring annulation2,3-substituted piperazine-2-acetic acid esters nih.gov
2-Pyrazinecarboxylic acid1. Amidation2. Hydrogenation3. N-protectionN-Boc-piperazinecarboxamide google.com

Targeted Amidation Reactions and N-Alkylation of the Piperazine Core

Once a suitable piperazine precursor is obtained, the subsequent formation of the amide bond and alkylation of the piperazine ring are key functionalization steps.

The conversion of the carboxylic acid at the C-2 position of the piperazine ring into an N,N-dimethylamide is typically achieved through standard peptide coupling or acylation reactions. A carboxylic acid precursor, such as N-protected piperazine-2-carboxylic acid, can be activated and then reacted with dimethylamine (B145610).

Common methods for this transformation include:

Activation with Coupling Reagents: The carboxylic acid is activated in situ using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgnih.gov The activated species is then treated with dimethylamine to yield the desired N,N-dimethylcarboxamide.

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.govgoogle.com The resulting acid chloride reacts readily with dimethylamine to form the amide.

Direct Amidation of Esters: A method for producing N,N-dimethyl amides involves the direct reaction of an ester, such as a methyl ester, with dimethylamine in the presence of a catalyst like sodium methoxide. google.com

Carboxylic Acid DerivativeReagent(s) for AmidationAmineProductReference(s)
R-COOHEDC.HCl, HOBt/DMAPDimethylamineR-CON(CH₃)₂ acgpubs.org, nih.gov
R-COOH1. Oxalyl chloride or SOCl₂2. DimethylamineDimethylamineR-CON(CH₃)₂ nih.gov, youtube.com
R-COOCH₃Sodium methoxide, DimethylamineDimethylamineR-CON(CH₃)₂ google.com

The introduction of a methyl group onto one of the piperazine ring nitrogens requires chemoselective methods to avoid the common side reaction of double alkylation, which forms the symmetrical N,N'-disubstituted product. google.comresearchgate.net Achieving mono-N-alkylation is a persistent challenge in piperazine chemistry.

Several strategies have been established to achieve selective mono-methylation:

Reductive Amination: This is a widely used method involving the reaction of a secondary amine on the piperazine ring with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govnih.govnih.gov This reaction is generally mild and selective.

Alkylation with Protecting Groups: A common industrial approach involves protecting one of the piperazine nitrogens with a group like an acetyl or Boc group. nih.govresearchgate.net The unprotected nitrogen can then be methylated, followed by the removal of the protecting group. For example, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to yield the N-alkylpiperazine. researchgate.net

Eschweiler-Clarke Reaction: The reaction of piperazine with formaldehyde and formic acid can be used for methylation. However, careful control of reaction conditions is necessary to favor mono-methylation over the formation of N,N'-dimethylpiperazines.

Alkylation of Monopiperazinium Salts: A novel approach utilizes the simple protonation of one piperazine nitrogen to form a monopiperazinium salt. This "protects" one nitrogen atom, allowing the other to be selectively alkylated. This method provides excellent yields of N-monoalkylated piperazines and is largely free of dialkylated byproducts. google.comresearchgate.net

Multi-Step Synthetic Protocols for N,N-Dimethylpiperazine-2-carboxamide 2HCl

The synthesis of N,N-Dimethylpiperazine-2-carboxamide and its analogues often involves multi-step sequences that combine the strategies outlined above. Modern synthetic chemistry emphasizes the use of efficient and automatable protocols, such as continuous-flow and solid-phase synthesis.

Continuous-flow chemistry offers significant advantages for the synthesis of piperazine-2-carboxamides, including enhanced safety, scalability, and process control. nih.govtechnologynetworks.com A machine-assisted, multi-step flow synthesis of piperazine-2-carboxamide has been demonstrated, starting from pyrazine-2-carbonitrile. nih.govresearchgate.net

The key steps in this flow process are:

Nitrile Hydration: A solution of pyrazine-2-carbonitrile is passed through a heated column packed with a heterogeneous catalyst, such as hydrous zirconia, to facilitate the hydration to pyrazine-2-carboxamide. researchgate.net

Pyrazine Hydrogenation: The output from the first step is then directly fed into a second flow module, typically a hydrogenation reactor like an H-Cube®, containing a packed bed of a precious metal catalyst (e.g., Palladium on carbon). This reduces the aromatic pyrazine ring to a piperazine ring, yielding the final piperazine-2-carboxamide product. nih.govresearchgate.net

This integrated flow system avoids the isolation of intermediates and allows for a streamlined, semi-continuous production process. nih.govresearchgate.net Furthermore, photoredox catalysis under continuous flow has been developed for the C-H functionalization of N-Boc protected piperazines, offering a green and efficient method for creating substituted analogues. mdpi.com

StepReactionCatalystConditionsKey AdvantageReference(s)
1Pyrazine-2-carbonitrile → Pyrazine-2-carboxamideHydrous Zirconia~100 °C, flowHeterogeneous catalysis, no byproducts nih.gov, researchgate.net
2Pyrazine-2-carboxamide → Piperazine-2-carboxamidePd/CH₂ gas, flow reactorTelescoped reaction, high conversion nih.gov, researchgate.net

Solid-phase synthesis is a powerful technique for generating libraries of compounds for drug discovery. 5z.com Piperazine-2-carboxamide derivatives have been synthesized in large numbers using solid-phase methods. 5z.commdpi.com In a typical approach, a protected piperazine-2-carboxylic acid scaffold is attached to a solid support resin. 5z.com The protecting groups are then selectively removed, and a diverse range of building blocks (e.g., acylating agents, sulfonyl chlorides) are coupled to the free amine or carboxylic acid functionalities.

A significant challenge in piperazine chemistry on a solid support is achieving chemoselective functionalization of the two non-equivalent nitrogen atoms. The use of piperazin-1-ium (B1237378) cations offers an innovative solution. researchgate.net While originally developed for solution-phase synthesis, the principle of using simple protonation as a temporary, traceless protecting group is highly applicable to solid-phase protocols.

Catalytic Systems in the Synthesis of Piperazine-2-carboxamide Derivatives

The formation of the amide bond and the piperazine ring is often facilitated by catalytic systems that enhance reaction rates, yields, and selectivity. These systems range from transition metal complexes to organocatalytic reagents that activate key functional groups.

Metal catalysts are pivotal in modern organic synthesis for their ability to facilitate transformations that are otherwise difficult. Copper, aluminum, and cerium compounds have been explored for the synthesis of piperazine rings and the formation of amide bonds.

Copper (Cu(I) and Cu(II)) Catalysis: Copper catalysts are widely used in C-N bond-forming reactions, which are fundamental to piperazine synthesis. The Ullmann–Goldberg reaction and Buchwald-Hartwig amination are classic examples of copper- and palladium-catalyzed methods, respectively, to form N-arylpiperazines. nih.gov More recent innovations include the Saturated-Carbene Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP), which enable the synthesis of C-H functionalized piperazines. mdpi.com

In the SnAP methodology, an α-aminyl radical is generated from a tin-containing amine precursor through copper-mediated oxidation. This radical then undergoes cyclization with an imine intermediate to form the piperazine ring. mdpi.com Initially requiring stoichiometric amounts of copper, the process was later refined to operate with catalytic copper by adjusting the solvent system, which also expanded the substrate scope to include heterocyclic aldehydes for functionalization at the C2 position. mdpi.com

Table 1: Comparison of Stoichiometric vs. Catalytic Copper in SnAP Reagent-based Piperazine Synthesis

Feature Stoichiometric Copper Method Catalytic Copper Method
Copper Requirement Stoichiometric Catalytic
Solvent System 4:1 CH₂Cl₂/HFIP 4:1 HFIP/CH₃CN
Substrate Scope Limited Expanded to include α-heteroarylated piperazines
Efficiency Lower due to copper waste Higher, more sustainable

This table summarizes the evolution of copper-mediated SnAP chemistry for piperazine synthesis, highlighting the move toward a more efficient catalytic process. mdpi.com

Cu(II) salts have also been reacted with ligands like pyridine (B92270) carboxamides and pyrazine carboxamides to form coordination polymers and complexes, demonstrating the strong interaction between copper ions and this class of compounds. acs.org

Aluminum (Al(III)) Catalysis: Aluminum-based catalysts have emerged as effective agents for amide bond formation and the synthesis of heterocyclic structures. Tris(amido)Al(III) catalysts, such as Al₂(NMe₂)₆, have been shown to promote the transamidation of tertiary carboxamides with secondary amines under relatively mild conditions. acs.org The mechanism involves the Al(III) center activating both the amine nucleophile and the carboxamide electrophile. nih.gov

A novel, scalable synthesis of polyfunctional piperazines utilizes a combination of aluminum organometallics (e.g., AlMe₃) and visible-light irradiation. nih.gov This method proceeds via a [3+3] cycloaddition of azomethine ylides, which are generated from imines. The combination of light and the aluminum organometallic was found to be essential for the transformation, showcasing a unique application of main-group organometallics in photochemistry to assemble the piperazine core. nih.gov While not a direct synthesis of a carboxamide, this route provides a powerful method for constructing the core piperazine ring, which can be subsequently functionalized.

Cerium (Ce(III)) Catalysis: Lanthanide catalysts, including Cerium(III), offer unique reactivity. A Ce(III)-photocatalyzed method has been developed for the synthesis of amides from carboxylic acids and aryl isocyanates. rsc.org This reaction proceeds through the formation of an alkyl radical from the carboxylic acid, which then adds to the isocyanate. This demonstrates the potential of Ce(III) in facilitating amide bond formation through a radical pathway, a departure from traditional condensation methods. Furthermore, reactions involving cerium(III) amides with heteroallenes like isocyanates show a pathway involving insertion into the Ce-N bond, which is a fundamental step in amide synthesis. mdpi.com

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. google.com To overcome this kinetic barrier under milder conditions, coupling reagents are used to activate the carboxylic acid. This is a crucial step in the synthesis of piperazine-2-carboxamides from a piperazine-2-carboxylic acid precursor.

The activation process typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved by forming a highly reactive acyl-substituted intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. ucl.ac.uk

Common Coupling Reagents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. google.commdpi.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To minimize side reactions and racemization, especially in chiral syntheses, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.

Onium Salts: These reagents come pre-activated.

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) is an example that converts the carboxylic acid into a reactive benzotriazolyl ester. ucl.ac.uk

Aminium/Uronium Salts: HBTU, HATU, and COMU are highly efficient reagents that form active esters, leading to rapid amide bond formation with minimal side products. ucl.ac.ukmdpi.com

Table 2: Selected Acid-Activating Reagents and Their Characteristics

Reagent Class Example(s) Activated Intermediate Key Features
Carbodiimides EDC, DCC O-acylisourea Widely used, cost-effective; often requires additives (e.g., HOBt) to suppress racemization. google.comucl.ac.uk
Phosphonium Salts PyBOP Active Ester High coupling efficiency, but can be expensive; byproduct removal can be an issue. ucl.ac.uk
Aminium/Uronium Salts HATU, HBTU, COMU Active Ester Very fast reaction rates, low racemization; suitable for difficult couplings. mdpi.com

This table outlines major classes of coupling reagents used in amide synthesis, which is central to forming piperazine-2-carboxamide derivatives.

The choice of reagent depends on factors like substrate steric hindrance, the need to preserve stereochemical integrity, and reaction conditions (e.g., solution vs. solid-phase synthesis). For instance, a comparative study of reagents for amide formation in aqueous media found that DMT-MM was optimal for secondary amines, while COMU-collidine was effective for anilines.

Chiral Synthesis Approaches for Enantiomerically Pure Piperazine-2-carboxamides

Many biologically active molecules are chiral, and their therapeutic effects are often specific to a single enantiomer. Therefore, developing synthetic routes to enantiomerically pure piperazine-2-carboxamides is of paramount importance. Approaches include enzymatic resolution, asymmetric catalysis, and the use of chiral pool starting materials.

Enzymatic Resolution: Kinetic resolution using enzymes offers a green and highly selective method for separating enantiomers. For example, the racemic ester of N-Boc-piperazine-2-carboxylic acid can be resolved using the enzyme alcalase. acs.org The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The two can then be separated, providing access to both enantiomerically pure forms. acs.org

Asymmetric Catalysis: This approach creates the desired stereocenter catalytically. One powerful method is the asymmetric hydrogenation of a prochiral pyrazinecarboxylic acid derivative. Using an optically active rhodium complex as the catalyst, the aromatic pyrazine ring can be hydrogenated to a chiral piperazine ring with high enantioselectivity. mdpi.com This method is advantageous as it can be suitable for industrial-scale synthesis without the need for racemate resolution. mdpi.com

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids.

Optically pure amino acids can be converted over several steps into 1,2-diamines, which then serve as precursors to construct 2,3-disubstituted piperazines. This route allows the stereochemistry of the starting amino acid to be transferred to the final piperazine product.

Another approach involves using a chiral auxiliary, such as (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione. nih.gov This auxiliary can direct the diastereoselective alkylation of an enolate, allowing for the controlled installation of substituents.

The cinchona alkaloid catalyst has been used in aza-Michael cyclizations to produce chiral piperazine intermediates with high enantiomeric purity. nih.gov

Asymmetric Lithiation: Direct C-H functionalization of the piperazine ring can be achieved enantioselectively. Using a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate with sec-butyllithium (B1581126) (s-BuLi) enables the diastereoselective α-C-H lithiation of N-Boc piperazines. mdpi.com Quenching the resulting organolithium species with an electrophile provides α-functionalized piperazines with good diastereocontrol. mdpi.com

Table 3: Overview of Chiral Synthesis Strategies for Piperazine Derivatives

Strategy Description Example Reference(s)
Enzymatic Resolution Selective enzymatic hydrolysis of one enantiomer of a racemic ester. Resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate with alcalase. acs.org
Asymmetric Catalysis Hydrogenation of a prochiral pyrazine using a chiral metal catalyst. Asymmetric hydrogenation of pyrazinecarboxylic acid derivatives with an optically active Rhodium complex. mdpi.com
Chiral Pool Synthesis Use of enantiopure starting materials like amino acids to build the piperazine core. Synthesis from chiral amino acids via 1,2-diamine intermediates.
Asymmetric Lithiation Deprotonation directed by a chiral ligand to create a stereodefined carbanion. α-C–H lithiation of N-Boc piperazine using s-BuLi/(-)-sparteine. mdpi.com

This table summarizes diverse methods for achieving enantiomerically pure piperazine-2-carboxamides and related derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of atomic connectivity and stereochemistry.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. Due to the presence of two hydrochloride moieties, the nitrogen atoms of the piperazine ring will be protonated, leading to significant downfield shifts of the adjacent protons compared to the free base.

The N,N-dimethylamino group will give rise to one or two singlets, depending on the rotational barrier around the amide C-N bond. It is well-documented that amides can exist as a mixture of rotamers (or conformational isomers) due to the partial double bond character of the C-N bond, which can make the two methyl groups magnetically non-equivalent. youtube.com In such cases, two distinct singlets would be observed for the -N(CH₃)₂ group.

The protons of the piperazine ring will present as a complex series of multiplets. The proton at the C2 position, being adjacent to both a protonated nitrogen and the carboxamide group, is expected to resonate at a lower field compared to the other ring protons. The remaining methylene protons on the piperazine ring (at C3, C5, and C6) will show complex splitting patterns due to geminal and vicinal couplings, further complicated by the chair or boat conformations of the piperazine ring and the effects of protonation. In piperazine dihydrochloride, the ring protons typically appear as a broad singlet or a set of multiplets in the downfield region due to the deshielding effect of the adjacent positively charged nitrogen atoms. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Piperazine N-HDownfield, broads (broad)Exchangeable with D₂O
C2-HDownfieldmAdjacent to -CONH(CH₃)₂ and N⁺H
C3, C5, C6-H₂DownfieldmComplex multiplets due to coupling and conformational effects
-N(CH₃)₂2.8 - 3.2s (or two s)May show two singlets due to restricted C-N bond rotation

Note: The predicted chemical shifts are based on data from related N-acylpiperazines and piperazine salts. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the piperazine ring will be deshielded due to the electron-withdrawing effect of the adjacent protonated nitrogen atoms. The C2 carbon, being attached to the carboxamide group, will resonate at a lower field compared to the other piperazine ring carbons (C3, C5, and C6). The carbon atoms of the N,N-dimethylamino group will appear in the aliphatic region, generally between 30 and 40 ppm. Similar to the proton signals, the methyl carbons may show two distinct resonances if the rotation around the amide C-N bond is slow on the NMR timescale.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon(s) Predicted Chemical Shift (ppm) Notes
C=O (Amide)165 - 175
C250 - 60Attached to the carboxamide group and N⁺H
C3, C5, C640 - 50Piperazine ring carbons adjacent to N⁺H
-N(CH₃)₂30 - 40May appear as two distinct signals

Note: The predicted chemical shifts are based on data from related N,N-dimethylamides and piperazine derivatives. oregonstate.eduwisc.edu

Advanced 2D NMR Techniques for Structural Confirmation

COSY: This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of the connectivity of protons within the piperazine ring.

HSQC: This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the N,N-dimethylamino group and the carbonyl carbon, as well as the attachment of the carboxamide group to the C2 position of the piperazine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The formation of the dihydrochloride salt will have a notable impact on the spectrum, particularly on the vibrations involving the nitrogen atoms.

A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. spectroscopyonline.com This is a characteristic and typically intense band for amides.

The N-H stretching vibrations of the protonated secondary amine and the tertiary ammonium group (N⁺-H) will give rise to broad and strong absorption bands in the region of 2400-3000 cm⁻¹. These broad features are characteristic of amine salts.

The C-N stretching vibrations of the amide and the piperazine ring will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

The C-H stretching vibrations of the aliphatic methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region.

Table 3: Key Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N⁺-H Stretch (Amine Salt)2400 - 3000Strong, Broad
C-H Stretch (Aliphatic)2800 - 3000Medium to Strong
C=O Stretch (Tertiary Amide)1630 - 1680Strong
N-H Bend (Amine Salt)1500 - 1600Medium
C-N Stretch1000 - 1350Medium

Note: These are predicted ranges based on data for similar compounds. The exact positions and intensities can be influenced by intermolecular interactions in the solid state. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.

The C=O stretching vibration of the amide group, which is strong in the IR spectrum, will also be observable in the Raman spectrum, though its intensity may vary.

The C-C and C-N stretching vibrations of the piperazine ring skeleton are expected to give rise to distinct signals in the Raman spectrum. Studies on piperazine and its derivatives have shown characteristic ring breathing modes in the Raman spectra. niscpr.res.inresearchgate.net

The symmetric C-H stretching vibrations of the methyl and methylene groups will also be Raman active.

A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. The Raman spectrum of this compound would be expected to show characteristic bands for the piperazine ring vibrations, which may be sensitive to the protonation state and conformation. researchgate.netbu.edu

Table 4: Key Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2800 - 3000Strong
C=O Stretch (Tertiary Amide)1630 - 1680Medium
Piperazine Ring Vibrations800 - 1200Medium to Strong
C-N Stretch1000 - 1350Medium

Note: Predicted shifts are based on general values for amides and piperazine derivatives. niscpr.res.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of a molecule provides insight into its electronic structure, specifically the transitions between electronic energy levels. For this compound, the primary chromophore—the part of the molecule responsible for absorbing UV-Vis light—is the carboxamide group (-C(=O)N(CH₃)₂). The saturated piperazine ring itself does not possess π-electrons and therefore does not exhibit significant absorption in the typical UV-Vis range (200-800 nm). researchgate.net

The amide chromophore gives rise to two characteristic electronic transitions:

n → π* transition: This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital. For simple amides, this is a relatively low-energy, low-intensity (forbidden) transition that typically appears in the region of 210-230 nm.

π → π* transition: This is a higher-energy, high-intensity (allowed) transition involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is generally observed below 200 nm for simple, unconjugated amides.

In the case of this compound, the protonation of the piperazine nitrogen atoms is not expected to significantly alter the electronic transitions of the isolated amide chromophore. The absorption spectrum would therefore be dominated by the transitions within the carboxamide group.

Table 1: Typical UV-Vis Absorption Data for Amide Chromophores

TransitionTypical Wavelength (λmax)Molar Absorptivity (ε)
n → π~ 220 nm< 100 L mol⁻¹ cm⁻¹
π → π~ 195 nm> 1000 L mol⁻¹ cm⁻¹

Note: The values in this table are representative of simple amide chromophores and serve as an illustrative example. Actual experimental values for this compound may vary based on solvent and other experimental conditions.

Single-Crystal X-ray Diffraction (XRD) Analysis

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be predicted based on extensive crystallographic studies of related piperazine derivatives. ed.ac.ukwikipedia.org The piperazine ring is expected to adopt a stable chair conformation, as this minimizes steric strain and torsional strain. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated, resulting in a piperazinediium cation.

The key geometric features would include the bond lengths and angles of the piperazine ring and the attached N,N-dimethylcarboxamide group. The geometry of the amide group itself is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Table 2: Representative Bond Lengths and Angles for a Protonated Piperazine Carboxamide Structure

ParameterAtom Pair/TripletTypical Value
Bond Lengths (Å)
C-N (amide)~ 1.33 Å
C=O (amide)~ 1.24 Å
C-C (ring)~ 1.52 Å
C-N (ring)~ 1.49 Å
**Bond Angles (°) **
O=C-N (amide)~ 122°
C-N-C (ring)~ 111°
H-N-H (protonated amine)~ 109.5°

Note: This data is illustrative and based on typical values from crystallographic studies of similar molecules. Actual values would be determined by a full single-crystal XRD analysis.

The crystal structure of this compound is expected to be dominated by a complex network of hydrogen bonds, forming a robust supramolecular architecture. worktribe.com As a dihydrochloride salt, the piperazinediium cation possesses two N-H⁺ donor groups, which will readily form strong charge-assisted hydrogen bonds with the chloride anions (Cl⁻).

These N-H⁺···Cl⁻ interactions are the primary driving force for the crystal packing. In addition to these strong interactions, weaker C-H···O and C-H···Cl hydrogen bonds are also likely to be present. The C-H groups of the piperazine ring and the methyl groups can act as weak hydrogen bond donors, with the carbonyl oxygen of the carboxamide group and the chloride ions acting as acceptors.

Table 3: Potential Hydrogen Bonding Interactions in this compound

Donor (D)Acceptor (A)Interaction TypeTypical Distance (D···A)
N-H⁺Cl⁻Strong, Charge-Assisted~ 3.0 - 3.3 Å
C-HO=CWeak~ 3.2 - 3.6 Å
C-HCl⁻Weak~ 3.5 - 3.9 Å

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. A patent describing the synthesis of N,N-Dimethylpiperazine-2-carboxamide dihydrochloride includes experimental mass spectrometry data. google.com

For N,N-Dimethylpiperazine-2-carboxamide (C₇H₁₅N₃O, Molecular Weight: 157.22 g/mol ), analysis by electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 158.2.

The fragmentation of this ion would likely proceed through several characteristic pathways for piperazine derivatives. A primary fragmentation would be the cleavage of the bond between the piperazine ring and the carboxamide group. Another common pathway is the alpha-cleavage adjacent to the ring nitrogen atoms, leading to the opening of the piperazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for [C₇H₁₅N₃O + H]⁺

m/z (amu)Proposed Fragment IonFormula of Lost Neutral
158.2[M+H]⁺-
113.1[M+H - C₂H₆N]⁺Dimethylamine
85.1[C₄H₉N₂]⁺N,N-Dimethylformamide
70.1[C₄H₈N]⁺-
44.1[C₂H₆N]⁺-

Note: This fragmentation pattern is proposed based on the structure of the molecule and general fragmentation rules for similar compounds.

Mechanistic Investigations of Chemical Transformations Involving the Piperazine 2 Carboxamide Moiety

Reaction Pathway Elucidation

The reactivity of the N,N-Dimethylpiperazine-2-carboxamide moiety is primarily dictated by the two nitrogen atoms of the piperazine (B1678402) ring and the amide functional group. The elucidation of its reaction pathways involves considering the nucleophilicity of the nitrogen atoms and the potential for reactions at the amide carbonyl group.

The piperazine ring contains two secondary amines, making it a bidentate nucleophile. The nitrogen at the 4-position is generally more nucleophilic and less sterically hindered than the nitrogen at the 1-position, which is adjacent to the carboxamide group. Consequently, reactions such as N-alkylation and N-acylation are expected to occur preferentially at the 4-position.

The amide group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine (B145610). The reaction pathway for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In contrast, base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Kinetics and Thermodynamics of Piperazine-Related Reactions

The reaction between CO2 and piperazine is a complex process involving the formation of carbamates and bicarbonate. utexas.edu The kinetics of these reactions have been studied in detail, and the rate constants provide a measure of the nucleophilicity of the piperazine nitrogens. researchgate.netrug.nlsemanticscholar.org

Table 1: Kinetic Data for CO2 Absorption in Aqueous Piperazine Solutions

ReactionSecond-Order Rate Constant (k) at 298 K (m³/mol·s)Activation Energy (Ea) (kJ/mol)
CO₂ + PZ → PZCOO⁻ + PZH⁺7034.1
CO₂ + PZH⁺ → H⁺PZCOO⁻ + H⁺0.28-

Data sourced from studies on aqueous piperazine solutions. PZ denotes piperazine.

The thermodynamic parameters for these reactions, such as the heat of absorption, have also been determined. utexas.eduresearchgate.net The heat of CO2 absorption for aqueous piperazine solutions is typically in the range of -75 to -40 kJ/mol, indicating an exothermic process. utexas.edu

Aza-Michael Addition Mechanisms of Piperazine Derivatives

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. commonorganicchemistry.com Piperazine and its derivatives are effective nucleophiles in this reaction. nih.govfrontiersin.org In the case of N,N-Dimethylpiperazine-2-carboxamide, the nitrogen at the 4-position can act as the Michael donor.

The mechanism of the aza-Michael addition involves the nucleophilic attack of the piperazine nitrogen on the β-carbon of the Michael acceptor, leading to the formation of a resonance-stabilized enolate intermediate. This is followed by protonation of the enolate to yield the final adduct. The reaction is typically base-catalyzed, with the base serving to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity.

Scheme 1: General Mechanism of Aza-Michael Addition with a Piperazine Derivative

Nucleophilic Attack: The lone pair of the piperazine nitrogen attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Formation of Enolate Intermediate: The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.

Protonation: The enolate is protonated by a proton source (e.g., the conjugate acid of the base catalyst) to give the final product.

Amide Bond Formation Mechanisms in Carboxamide Syntheses

The N,N-dimethylcarboxamide group in the target molecule is formed through an amide bond formation reaction. This can be achieved by reacting the corresponding carboxylic acid (piperazine-2-carboxylic acid) with dimethylamine. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. libretexts.orgdur.ac.uk Therefore, the carboxylic acid must first be activated. researchgate.net

Common mechanisms for amide bond formation include:

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. The amine then attacks the activated carbonyl carbon to form the amide. nih.gov

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with the amine to form the amide. youtube.com

Conversion to Anhydrides: Carboxylic acids can be converted to anhydrides, which are also more reactive towards nucleophilic attack by amines. youtube.com

Reductive Transformations of Pyrazine-2-carboxamides to Piperazine-2-carboxamides

A common synthetic route to piperazine-2-carboxamides involves the reduction of the corresponding pyrazine-2-carboxamide. thieme.de Pyrazines are aromatic heterocycles, and their reduction to piperazines requires the saturation of the aromatic ring. wikipedia.org

The most common method for this transformation is catalytic hydrogenation. slideshare.net The mechanism involves the following steps:

Adsorption: Both the pyrazine (B50134) derivative and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., palladium, platinum, or nickel).

Hydrogenation: Hydrogen atoms are added stepwise to the double bonds of the pyrazine ring. This typically proceeds through dihydropyrazine and tetrahydropyrazine intermediates. cdnsciencepub.com

Desorption: The final piperazine product is desorbed from the catalyst surface.

The reaction conditions, such as temperature, pressure, and choice of catalyst, can influence the efficiency and selectivity of the reduction.

Dimerization Processes and Heterocycle Formation (e.g., Azomethine Ylide Dimerization)

Azomethine ylides are 1,3-dipoles that can be generated from various precursors, including the condensation of α-amino acids with aldehydes. wikipedia.orgacs.org These ylides can undergo [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocyclic rings. nih.govmdpi.com In the absence of a suitable dipolarophile, azomethine ylides can undergo dimerization. researchgate.net

A plausible pathway for the involvement of a piperazine-2-carboxamide (B1304950) derivative in such a process could involve the reaction of piperazine-2-carboxylic acid with an aldehyde to form an iminium intermediate. Subsequent decarboxylation would generate an azomethine ylide. This ylide could then dimerize or react with a dipolarophile to yield more complex heterocyclic structures.

Ring-Closing and Cyclization Mechanisms in Heterocyclic Synthesis

The synthesis of the piperazine ring itself is a key step in the preparation of N,N-Dimethylpiperazine-2-carboxamide. There are several strategies for constructing the piperazine ring, many of which involve ring-closing or cyclization reactions. organic-chemistry.orgnih.govtandfonline.comnih.gov

Key cyclization mechanisms include:

Palladium-Catalyzed Cyclization: A modular synthesis of highly substituted piperazines can be achieved through a palladium-catalyzed cyclization reaction that couples a propargyl unit with a diamine component. organic-chemistry.org

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination can be the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Reductive Cyclization: A general approach for the synthesis of piperazines involves the stereoselective catalytic reductive cyclization of dioxime groups in bis(oximinoalkyl)amines. nih.gov

These methods provide versatile routes to the piperazine scaffold, which can then be further functionalized to yield the desired N,N-Dimethylpiperazine-2-carboxamide.

Future Research Directions and Unexplored Avenues for N,n Dimethylpiperazine 2 Carboxamide 2hcl

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should focus on moving beyond traditional multi-step syntheses to more innovative and sustainable approaches for producing N,N-Dimethylpiperazine-2-carboxamide 2HCl and its analogues.

Key areas for exploration include:

Flow Chemistry: Machine-assisted, multi-step flow processes can offer significant advantages over batch synthesis, including improved safety, efficiency, and scalability. researchgate.net Adapting and optimizing flow chemistry for the sequential hydration of a nitrile precursor followed by the hydrogenation of a pyrazine (B50134) ring could provide a fully continuous and automated route to piperazine-2-carboxamides. researchgate.net

Multi-component Reactions (MCRs): One-pot strategies like the Ugi four-component condensation have been shown to produce piperazine-2-carboxamides efficiently. scispace.com Further investigation into novel MCRs could yield the target compound and a diverse library of related derivatives in a single, highly atom-economical step.

Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the C–H functionalization of piperazines, offering a greener approach through the use of organic photocatalysts. mdpi.com This methodology could be adapted to synthesize substituted versions of the target compound under mild conditions.

Biocatalysis: The use of enzymes for specific chemical transformations offers high selectivity and sustainability. Research into enzymes capable of stereoselectively forming the piperazine (B1678402) ring or catalyzing the amidation step could lead to highly efficient and green synthetic pathways.

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Enhanced safety, scalability, and automation. researchgate.netDevelopment of a fully continuous, multi-step synthesis from simple precursors.
Multi-component Reactions High efficiency, atom economy, and rapid library generation. scispace.comDiscovery of new MCRs that can directly assemble the target compound's scaffold.
Photoredox Catalysis Sustainable and mild reaction conditions, novel functionalization. mdpi.comApplication to the synthesis and late-stage modification of the piperazine core. mdpi.com
Biocatalysis High stereoselectivity, environmentally friendly.Identification and engineering of enzymes for key synthetic steps.

Advanced Applications in Functional Material Design

The unique structural features of this compound—a rigid heterocyclic core, multiple nitrogen and oxygen atoms for coordination, and sites for further functionalization—make it a promising building block for advanced functional materials. Piperazine-based compounds have already been successfully utilized in crystal design, metal-organic frameworks (MOFs), and polymer production. researchgate.net

Future research should explore its incorporation into:

Polymers: The diamine nature of the piperazine ring allows it to act as a monomer in polymerization reactions. Research could focus on creating novel polyamides or other polymers where the N,N-Dimethylpiperazine-2-carboxamide unit imparts specific conformational constraints, chelating abilities, or pH-responsiveness to the polymer backbone.

Metal-Organic Frameworks (MOFs): The compound can function as an organic linker, connecting metal nodes to form porous MOF structures. The dimensions and functionality of the piperazine ligand could be used to tune the pore size, geometry, and chemical environment within the MOF for applications in gas capture or catalysis. researchgate.net

Supramolecular Assemblies: The hydrogen bond donors and acceptors on the molecule can be exploited to direct the formation of complex, self-assembled supramolecular structures. These could have applications in sensing, molecular recognition, or the development of "smart" materials that respond to external stimuli.

Further Refinement of Computational Models for Reactivity and Interaction Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. elsevierpure.comnih.gov For this compound, refining computational models can accelerate discovery in several areas.

Future directions include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to accurately model the compound's electronic structure, conformational landscape, and reaction energetics. This can help predict the most likely sites for chemical attack, the mechanisms of novel reactions, and the stability of potential metal complexes.

Machine Learning (ML) Models: Developing ML algorithms trained on experimental data to predict key properties such as solubility, reactivity, and binding affinity. Such models have been successfully used to predict CO2 solubility in piperazine solutions and could be adapted for the target compound. nih.gov

Molecular Docking and Dynamics: For potential biological applications, computational simulations can predict how the molecule interacts with protein targets. chemrxiv.org These in silico studies can identify key binding interactions, predict binding affinities, and guide the design of more potent and selective derivatives.

Exploration of Stereoselective Syntheses and Chiral Applications

N,N-Dimethylpiperazine-2-carboxamide possesses a chiral center at the C2 position of the piperazine ring. The synthesis and evaluation of its individual enantiomers ((R) and (S) forms) represent a significant and largely unexplored research avenue. Different stereoisomers of chiral piperazine compounds can exhibit distinct biological activities and properties. nih.gov

Key research goals should include:

Asymmetric Synthesis: Developing robust methods for the stereoselective synthesis of each enantiomer. This could involve chiral catalysts for asymmetric hydrogenation, the use of chiral auxiliaries, or enzymatic resolutions. researchgate.net

Chiral Ligands: Using the enantiomerically pure forms of the compound as chiral ligands in asymmetric catalysis. The defined three-dimensional structure could induce high stereoselectivity in metal-catalyzed reactions.

Pharmacological Profiling: Evaluating the individual enantiomers for differential biological activity. It is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than the other. nih.gov

Chiral Materials: Incorporating the pure enantiomers into polymers or MOFs to create chiral materials capable of enantioselective recognition or separation.

Research AreaObjectivePotential Impact
Asymmetric Synthesis To produce enantiomerically pure (R) and (S) isomers. researchgate.netAccess to stereochemically defined compounds for further study.
Chiral Ligands To employ the pure enantiomers in asymmetric catalysis.Development of new catalysts for stereoselective chemical transformations.
Chiral Applications To investigate the distinct properties of each enantiomer. nih.govDiscovery of more potent and selective agents; creation of materials for chiral separations.

Expanded Scope in Coordination Chemistry with Transition and Main Group Metals

The piperazine scaffold and its derivatives are well-established as versatile ligands in coordination chemistry. researchgate.netbiointerfaceresearch.com this compound offers multiple potential coordination sites: the two nitrogen atoms of the piperazine ring and the oxygen atom of the carboxamide group. This allows it to act as a monodentate, bidentate, or even a bridging ligand. libretexts.org

Future investigations should broaden the scope of its coordination chemistry:

Transition Metal Complexes: While complexes with first-row transition metals like copper and zinc are common, there is significant potential in exploring coordination with heavier transition metals, including the platinum-group metals (e.g., ruthenium, rhodium, palladium, platinum). mdpi.comnih.govuniba.sk Such complexes could have applications in catalysis or medicine.

Main Group Metal Complexes: The coordination chemistry of piperazine-based ligands with main group metals (e.g., aluminum, gallium, tin) is a less explored field. Investigating these interactions could lead to novel structures with unique reactivity and material properties.

Polynuclear and Heterometallic Complexes: The ability of the ligand to bridge metal centers could be exploited to synthesize polynuclear complexes containing multiple atoms of the same metal or heterometallic complexes with different metal ions, leading to materials with interesting magnetic or catalytic properties.

Investigation of Novel Chemical Transformations and Reaction Pathways

Exploring new ways to chemically modify this compound can unlock access to a vast chemical space of new derivatives with potentially enhanced properties.

Promising areas for research include:

C-H Functionalization: Traditionally, piperazine chemistry has focused on substitution at the nitrogen atoms. mdpi.com Modern synthetic methods, such as photoredox and metal-catalyzed reactions, enable the direct functionalization of C-H bonds on the piperazine ring. mdpi.com Applying these techniques could allow for the introduction of aryl, vinyl, or alkyl groups at the C3, C5, and C6 positions, dramatically increasing structural diversity. mdpi.com

Ring-Opening and Ring-Expansion Reactions: Investigating conditions that could lead to the selective cleavage and rearrangement of the piperazine ring. Such transformations could provide access to novel acyclic or larger heterocyclic scaffolds that are difficult to synthesize by other means.

Derivatization of the Carboxamide Group: While the N,N-dimethylamide is relatively stable, exploring its reduction to an amine or conversion to other functional groups (e.g., thioamides, nitriles) would provide another handle for structural modification and expand the range of accessible compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dimethylpiperazine-2-carboxamide 2HCl?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a general procedure involves reacting the carboxylic acid precursor with a piperazine derivative using EDC·HCl and HOBt as coupling agents in CH₂Cl₂, followed by HCl salt formation . Solvent choice (e.g., dichloromethane) and base (e.g., Et₃N) are critical for optimizing reaction efficiency. Post-reaction purification via silica gel chromatography and recrystallization (e.g., from EtOH/Et₂O) ensures high purity.

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the piperazine ring and carboxamide group.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₆N₃O·2HCl).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% typical for research-grade material) .
  • Melting Point : Sharp decomposition points (e.g., ~265°C) indicate crystalline consistency .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Limited solubility in water; prefers polar aprotic solvents (e.g., DMSO ≥20 mg/mL, ethanol ≥2 mg/mL under sonication). Stock solutions in DMSO are stable at -20°C for months .
  • Storage : Store as a lyophilized powder at -20°C in airtight containers. Avoid freeze-thaw cycles to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can reaction yields be optimized in coupling syntheses of this compound?

  • Strategies :

  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC, COMU) to reduce side products .
  • Solvent Optimization : Use anhydrous CH₂Cl₂ or DMF to minimize competing hydrolysis.
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to piperazine derivative improves conversion .
    • Data Analysis : Monitor reaction progress via TLC or LC-MS. Yields >80% are achievable with rigorous exclusion of moisture.

Q. How should researchers address contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values (e.g., calcium channel blockade vs. kinase inhibition) may arise from assay conditions (e.g., cell lines, buffer pH).
  • Resolution :

  • Control Standardization : Use reference compounds (e.g., verapamil for calcium channels) in parallel assays .
  • Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to confirm target specificity .
  • Meta-Analysis : Cross-reference structural analogs (e.g., flunarizine 2HCl) to identify scaffold-specific trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model binding to KCNQ channels or GPCRs, leveraging crystal structures (e.g., PDB: 6VSB) .
  • MD Simulations : AMBER or GROMACS simulate ligand-receptor dynamics (e.g., piperazine ring flexibility in aqueous vs. lipid bilayer environments) .
  • QSAR Modeling : Correlate substituent effects (e.g., dimethyl vs. diethyl groups) with activity using MOE or Schrödinger .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.